molecular formula C29H32N2O6 B2546002 Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 449766-81-8

Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B2546002
CAS No.: 449766-81-8
M. Wt: 504.583
InChI Key: LLLFMCPTKYJKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a synthetic small molecule characterized by a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. This scaffold is substituted at the 1-position with a methoxy-linked ethyl benzoate group and at the 2-position with an m-tolylcarbamoyl moiety.

Properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6/c1-5-36-28(32)20-9-11-23(12-10-20)37-18-25-24-17-27(35-4)26(34-3)16-21(24)13-14-31(25)29(33)30-22-8-6-7-19(2)15-22/h6-12,15-17,25H,5,13-14,18H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLFMCPTKYJKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC(=C4)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound consists of a benzoate moiety linked to a tetrahydroisoquinoline structure with additional methoxy and carbamoyl substituents. This unique structure suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression. Research has highlighted that similar compounds can modulate protein functions, affecting pathways critical for tumor growth and survival .
  • Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity. Compounds with similar functionalities have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activity Studies

Study ReferenceActivity AssessedResults
Anticancer (A-549 Cell)IC50 = 0.02 - 0.08 µmol/mL
Antioxidant (DPPH Assay)Moderate scavenging activity
Enzyme InhibitionSignificant modulation of KIF18A

Case Studies

  • Anticancer Efficacy : A study focusing on tetrahydroisoquinoline derivatives demonstrated that compounds structurally related to this compound exhibited potent cytotoxicity against A-549 lung cancer cells with IC50 values ranging from 0.02 to 0.08 µmol/mL . This suggests that the compound may share similar anticancer properties.
  • Oxidative Stress Protection : Another investigation into the antioxidant capabilities of methoxy-substituted compounds revealed their effectiveness in reducing oxidative stress markers in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds .
  • KIF18A Modulation : Research on pyridine derivatives showed that they could inhibit KIF18A protein activity, which is crucial for proper mitotic spindle function during cell division. This inhibition could lead to disrupted cancer cell proliferation and offers a promising avenue for therapeutic development .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds structurally related to Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogens including bacteria and fungi. The presence of specific functional groups appears to enhance bioactivity against resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .

Neuroprotective Effects

Recent studies suggest that tetrahydroisoquinoline derivatives may possess neuroprotective effects. These compounds could potentially mitigate neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . This application is particularly relevant given the increasing prevalence of neurodegenerative diseases.

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the synthesis of tetrahydroisoquinoline derivatives and their evaluation against breast cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Screening : In another study focusing on antimicrobial activity, a series of related compounds were screened against various microbial strains. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, suggesting potential for development as new antimicrobial agents .
  • Neuroprotection : A recent investigation into the neuroprotective properties of tetrahydroisoquinoline derivatives revealed promising results in models of oxidative stress-induced neuronal damage. The compounds were shown to reduce cell death and improve survival rates in cultured neurons exposed to neurotoxic agents .

Comparison with Similar Compounds

Carbamoyl vs. Carbamothioyl Groups

A closely related analog, ethyl 4-((6,7-dimethoxy-2-(p-tolylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate (), replaces the carbamoyl (-CONH-) group with a carbamothioyl (-CSNH-) group. Thiocarbamoyl derivatives often exhibit altered binding affinities due to increased sulfur-mediated hydrophobicity or hydrogen-bonding capabilities. While biological data for the thiocarbamoyl analog are unavailable, this modification may enhance metabolic stability or target engagement compared to the carbamoyl variant .

Nitro-Substituted Derivatives

Ethyl 4-((6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate (CAS 449766-76-1, ) and methyl 4-((6,7-dimethoxy-2-(2-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate (CAS 486452-93-1, ) feature nitro-substituted benzoyl groups instead of m-tolylcarbamoyl.

Modifications to the Benzoate Ester

Methyl vs. Ethyl Benzoate

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () replaces the ethyl ester with a methyl group and introduces a thiadiazole linker. This compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), highlighting the importance of ester group selection in safety profiles .

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent (R) Molecular Weight Key Properties/Activities Reference
Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-THIQ-1-yl)methoxy)benzoate m-Tolylcarbamoyl 520.53 (est.) N/A (Theoretical) -
Ethyl 4-((6,7-dimethoxy-2-(p-tolylcarbamothioyl)-1,2,3,4-THIQ-1-yl)methoxy)benzoate p-Tolylcarbamothioyl 536.59 (est.) Enhanced metabolic stability?
Ethyl 4-((6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-THIQ-1-yl)methoxy)benzoate (CAS 449766-76-1) 2-Nitrobenzoyl 520.53 Research use only
Compound 7h (Triazole derivative) Triazole-phenethyl N/A P-gp inhibition (EC50 = 127.5 nM)

THIQ: Tetrahydroisoquinoline; est.: Estimated based on molecular formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.